![molecular formula C7H5Cl3N2 B3417549 5,6-Dichlorobenzimidazole Hydrochloride CAS No. 1087737-96-9](/img/structure/B3417549.png)
5,6-Dichlorobenzimidazole Hydrochloride
Overview
Description
5,6-Dichlorobenzimidazole Hydrochloride is a compound with a molecular formula of C7H5Cl3N2 and a molecular weight of 223.481 . It is used as a starting compound for the preparation of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), which is a powerful inhibitor of casein kinase-2 (CK-2) . It is also used to synthesize antibacterial benzimidazoles .
Synthesis Analysis
The synthesis of this compound involves the use of 4,6-dichloropyrimidine, which is treated with ethanolic methylamine to afford the mono-chloro-substituted pyrimidine . This compound is then converted to diaminopyrimidine by adding the appropriate 4-(4-ethylpiperazin-1-yl)aniline in acetic acid or HCl/dioxane as a solvent .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl . This notation represents the structure of the compound in terms of the atoms present and their connectivity.Chemical Reactions Analysis
This compound is used as a starting compound for the preparation of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), which is a powerful inhibitor of casein kinase-2 (CK-2) . It is also used to synthesize antibacterial benzimidazoles .Physical And Chemical Properties Analysis
This compound is a white to yellow crystalline powder . The compound has a formula weight of 223.48 .Scientific Research Applications
Benzimidazole Derivatives in Anticancer Research
Benzimidazole derivatives, including compounds structurally related to 5,6-Dichlorobenzimidazole Hydrochloride, have shown promise in anticancer research. These compounds interfere with microtubule assembly, acting specifically by binding to tubulin, a protein that is a key component of the cellular cytoskeleton. This mechanism underlies the potential therapeutic applications of benzimidazole derivatives in cancer treatment. Research has highlighted their role as tubulin inhibitors, with the ability to disrupt microtubule dynamics, a critical process in cell division and cancer progression (Davidse, 1986). Moreover, the development of benzimidazole hybrids has been focused on enhancing their anticancer potential, exploring various chemical modifications to improve efficacy and selectivity. Such efforts aim to harness the structural features of benzimidazole derivatives for the synthesis of novel anticancer agents, employing diverse mechanisms such as DNA intercalation, enzyme inhibition, and modulation of cellular pathways relevant to cancer (Akhtar et al., 2019).
Environmental Impacts and Analytical Applications
Beyond their biomedical applications, benzimidazole derivatives have been studied for their environmental impacts, particularly in relation to halogenated carbazoles. Research into the origins and pathways of these contaminants in the environment has identified halogenated indigo dyes, closely related to benzimidazole chemistry, as potential sources. This understanding is crucial for assessing the environmental fate of such compounds and mitigating their toxicological effects. Analytical methods for determining the antioxidant activity of various compounds, including benzimidazole derivatives, play a significant role in evaluating their therapeutic potential and environmental impact. These methods encompass a range of assays that measure the ability to scavenge free radicals, reduce metal ions, and protect against oxidative stress, providing insights into the multifaceted roles of benzimidazole derivatives in both health and environmental sciences (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
5,6-Dichlorobenzimidazole Hydrochloride primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates, remarkably increasing the level of total protein phosphorylation in the cell .
Mode of Action
This compound interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases with different selectivity and potency .
Biochemical Pathways
The compound halts mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II , making it inactive . It also interferes with DNA topoisomerase II , modulating the response to cytokines .
Result of Action
The compound blocks the human immunodeficiency virus (HIV) via RNA modification . It also inhibits cell cycle-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Safety and Hazards
properties
IUPAC Name |
5,6-dichloro-1H-benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILENXYURTTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087737-96-9 | |
Record name | 5,6-Dichlorobenzimidazole Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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